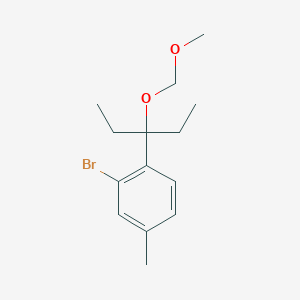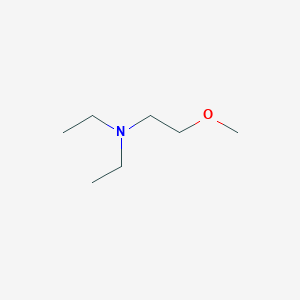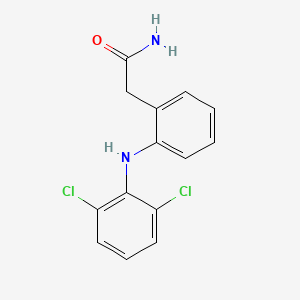
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of two chlorine atoms attached to the aniline ring, which contributes to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives. The process begins with the formation of an amide bond between the aniline and the acetic acid derivative. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also implemented to reduce environmental impact .
化学反应分析
Types of Reactions
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to diclofenac.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
相似化合物的比较
Similar Compounds
Diclofenac: 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid.
Aceclofenac: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid.
Uniqueness
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to diclofenac and aceclofenac, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
属性
CAS 编号 |
21789-10-6 |
|---|---|
分子式 |
C14H12Cl2N2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-5-3-6-11(16)14(10)18-12-7-2-1-4-9(12)8-13(17)19/h1-7,18H,8H2,(H2,17,19) |
InChI 键 |
RCWUQXWELSVCCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)N)NC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)
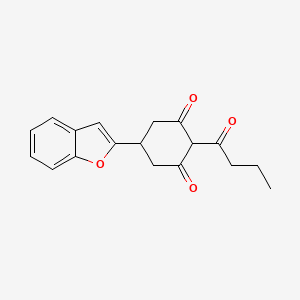
![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)
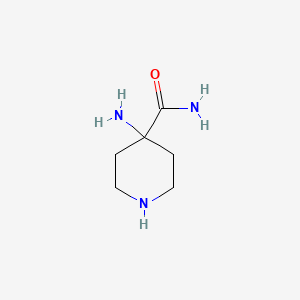
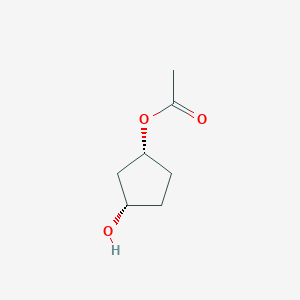
![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)
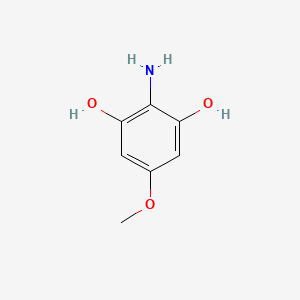
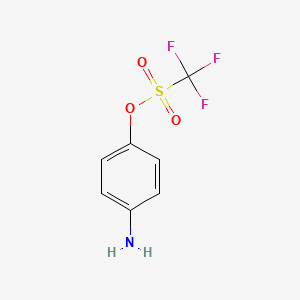
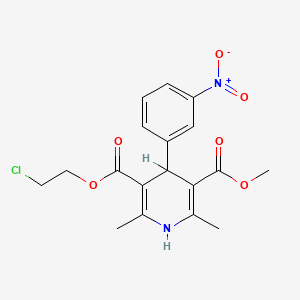
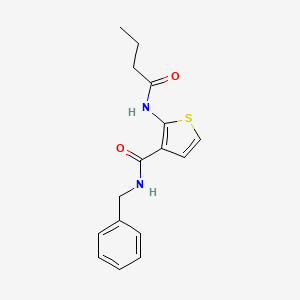
![1-[2-(4-Sulphamoylphenoxy)ethyl]imidazole](/img/structure/B8722011.png)
